molecular formula C20H30N4O8 B11973921 Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate

Cat. No.: B11973921
M. Wt: 454.5 g/mol
InChI Key: DIDACADDVWSSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate is a chemical compound with the molecular formula C20H30N4O8 and a molecular weight of 454.484 g/mol . This compound is known for its unique structure, which includes a phenylenebis(methanetriyl) core with four ethyl carbamate groups attached. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

The synthesis of Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate typically involves the reaction of 1,4-phenylenebis(methanetriyl) with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, where nucleophiles replace the ethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols.

Scientific Research Applications

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H30N4O8

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl N-[[4-[bis(ethoxycarbonylamino)methyl]phenyl]-(ethoxycarbonylamino)methyl]carbamate

InChI

InChI=1S/C20H30N4O8/c1-5-29-17(25)21-15(22-18(26)30-6-2)13-9-11-14(12-10-13)16(23-19(27)31-7-3)24-20(28)32-8-4/h9-12,15-16H,5-8H2,1-4H3,(H,21,25)(H,22,26)(H,23,27)(H,24,28)

InChI Key

DIDACADDVWSSDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.